Nonaprenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

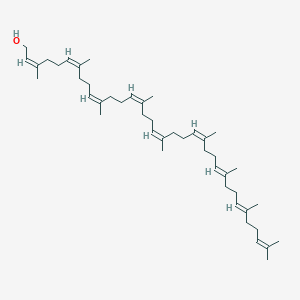

IUPAC Name |

(2Z,6Z,10Z,14Z,18Z,22Z,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaen-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H74O/c1-37(2)19-11-20-38(3)21-12-22-39(4)23-13-24-40(5)25-14-26-41(6)27-15-28-42(7)29-16-30-43(8)31-17-32-44(9)33-18-34-45(10)35-36-46/h19,21,23,25,27,29,31,33,35,46H,11-18,20,22,24,26,28,30,32,34,36H2,1-10H3/b38-21+,39-23+,40-25-,41-27-,42-29-,43-31-,44-33-,45-35- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFPLNGZPBSKHHQ-HUIBRQQWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C)C)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CO)/C)/C)/C)/C)/C)/C)/C)/C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H74O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

631.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Nonaprenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonaprenol is a long-chain isoprenoid alcohol belonging to the class of polyprenols. Specifically, it is a this compound, indicating it is composed of nine isoprene units. It is also identified as Betulaprenol-9. Polyprenols are naturally occurring lipids that play a role in the biosynthesis of various essential molecules. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological context of this compound, based on currently available scientific information.

Chemical Structure and Identification

The chemical structure of this compound is characterized by a long hydrocarbon chain with multiple isoprene units and a terminal alcohol group. The specific stereochemistry of the double bonds is crucial for its identity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (2Z,6Z,10Z,14Z,18Z,22Z,26E,30E)-3,7,11,15,19,23,27,31,35-Nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaen-1-ol | PubChem |

| Molecular Formula | C45H74O | PubChem |

| Molecular Weight | 631.1 g/mol | PubChem |

| CAS Number | 15639-69-7 | PubChem |

| Synonyms | Betulaprenol-9 | PubChem |

| Physicochemical Data | Specific experimental data for melting point, boiling point, and solubility of this compound are not readily available in the reviewed literature. |

Experimental Protocols

Detailed experimental protocols specifically for the isolation and synthesis of this compound are not extensively documented in publicly accessible literature. However, general methods for polyprenols can be adapted.

Generalized Protocol for the Isolation of Polyprenols from Plant Material

Polyprenols are typically isolated from plant tissues, such as leaves. The following is a generalized workflow based on common practices for polyprenol extraction and purification.

Workflow for Polyprenol Isolation

Caption: Generalized workflow for the isolation of polyprenols.

Methodology:

-

Extraction: The dried and powdered plant material is subjected to extraction with an organic solvent like ethanol or a hexane/acetone mixture. This process is often repeated multiple times to ensure maximum yield.

-

Concentration: The organic solvent is removed under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Purification: The crude extract is further purified using techniques such as solvent-solvent partitioning to remove unwanted compounds. Precipitation at low temperatures can also be employed.

-

Chromatography: The partially purified extract is then subjected to one or more chromatographic steps. Column chromatography using silica gel or alumina is common for initial separation. High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, is used for the final purification and isolation of individual polyprenols.

-

Characterization: The structure of the isolated polyprenol is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Biological Context and Signaling Pathways

Specific biological activities and the direct involvement of this compound in signaling pathways are not well-documented. However, as a polyprenol, it is a precursor in the biosynthesis of dolichols, which are essential for the synthesis of glycoproteins through the dolichol phosphate cycle.

Isoprenoid Biosynthesis Pathway

This compound, being an isoprenoid, is synthesized through the isoprenoid biosynthesis pathway. This fundamental pathway produces the basic five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are sequentially condensed to form longer-chain isoprenoids.

Isoprenoid Biosynthesis Pathway

Caption: Overview of the Isoprenoid Biosynthesis Pathway.

Conclusion

This compound is a chemically defined long-chain polyprenol. While its fundamental chemical structure and identity are established, there is a notable lack of detailed, publicly available data regarding its specific physicochemical properties, optimized experimental protocols for its synthesis and isolation, and its precise biological functions and interactions within signaling pathways. The information presented in this guide is based on the broader knowledge of polyprenols. Further research is warranted to fully characterize this compound and elucidate its potential roles in biological systems, which could be of significant interest to researchers in natural product chemistry, biochemistry, and drug development.

The Biosynthesis of Nonaprenol in Plants: A Technical Guide

Introduction

Nonaprenol, a C45 polyprenol, is a significant secondary metabolite in the vast and diverse chemical landscape of the plant kingdom. As a member of the isoprenoid family, it plays a crucial role in various physiological processes. All isoprenoids are synthesized from the fundamental five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[1] Plants utilize two distinct pathways for the synthesis of these precursors: the mevalonate (MVA) pathway, which is active in the cytosol and mitochondria, and the methylerythritol phosphate (MEP) pathway, located in the plastids.[2] The MEP pathway is primarily responsible for the production of precursors for monoterpenes, diterpenes, carotenoids, and the phytol tail of chlorophyll.[2]

The biosynthesis of this compound is intrinsically linked to the MEP pathway, which provides the necessary precursors for the formation of geranylgeranyl diphosphate (GGPP), a C20 isoprenoid.[3] This C20 molecule then serves as the primer for a series of condensation reactions with IPP, catalyzed by a specific class of enzymes known as cis-prenyltransferases (CPTs), to elongate the carbon chain to the C45 length of this compound.[3] This guide provides an in-depth exploration of the this compound biosynthesis pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved processes.

The Core Biosynthetic Pathway

The synthesis of this compound in plants can be delineated into three main stages:

-

IPP and DMAPP Synthesis via the MEP Pathway: This pathway, located in the plastids, begins with the condensation of pyruvate and glyceraldehyde-3-phosphate. Through a series of enzymatic reactions, this pathway yields IPP and DMAPP.

-

GGPP Synthesis: Geranylgeranyl diphosphate synthase (GGPPS), a trans-prenyltransferase, catalyzes the sequential condensation of three molecules of IPP with one molecule of DMAPP to form the C20 compound, GGPP.

-

Chain Elongation by cis-Prenyltransferase: A specific cis-prenyltransferase, a this compound synthase, utilizes GGPP as a primer and catalyzes the addition of five more IPP molecules in a cis-configuration, resulting in the formation of nonaprenyl-diphosphate (C45). The diphosphate group is subsequently removed by a phosphatase to yield the final product, this compound.

The subcellular location for the final steps of this compound biosynthesis is the plastid, with evidence pointing to the stroma of chloroplasts as the site of the cis-prenyltransferase activity.

Quantitative Data

The enzymatic reactions governing the biosynthesis of this compound are characterized by specific kinetic parameters. The following table summarizes the kinetic data for a plastidial cis-prenyltransferase from Arabidopsis thaliana (AtCPT7), which is involved in polyprenol synthesis and exhibits activity with various prenyl diphosphate substrates.

| Substrate | Km (µM) | Vmax (pmol·min-1·µg-1) |

| GGPP | 1.2 ± 0.2 | 120 ± 10 |

| FPP | 2.5 ± 0.4 | 80 ± 5 |

| GPP | 5.1 ± 0.8 | 45 ± 3 |

| Data obtained from in vitro assays with recombinant AtCPT7. |

Experimental Protocols

Heterologous Expression and Purification of a Plant cis-Prenyltransferase

This protocol describes the expression of a plant cis-prenyltransferase in a host organism, such as E. coli or yeast, for subsequent purification and characterization.

a. Gene Cloning and Vector Construction: i. Isolate total RNA from the plant tissue of interest. ii. Synthesize cDNA using reverse transcriptase. iii. Amplify the full-length coding sequence of the target cis-prenyltransferase gene using gene-specific primers. iv. Clone the amplified cDNA into an appropriate expression vector (e.g., pET vector for E. coli or pYES vector for yeast) containing a suitable tag (e.g., His-tag) for purification.

b. Heterologous Expression: i. Transform the expression vector into a suitable host strain (E. coli BL21(DE3) or Saccharomyces cerevisiae). ii. Grow the transformed cells in an appropriate culture medium to a desired optical density. iii. Induce protein expression with an appropriate inducer (e.g., IPTG for E. coli or galactose for yeast). iv. Continue incubation to allow for protein expression.

c. Protein Purification: i. Harvest the cells by centrifugation. ii. Resuspend the cell pellet in a lysis buffer and disrupt the cells using sonication or a French press. iii. Centrifuge the lysate to pellet cell debris. iv. Apply the supernatant to a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column. v. Wash the column with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins. vi. Elute the tagged cis-prenyltransferase with an elution buffer containing a high concentration of imidazole. vii. Assess the purity of the eluted protein by SDS-PAGE.

in vitro Assay of cis-Prenyltransferase Activity

This protocol outlines a method to determine the activity and product specificity of a purified recombinant cis-prenyltransferase.

a. Reaction Mixture: i. Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 2 mM DTT). ii. The reaction mixture should contain the purified enzyme, the allylic substrate (e.g., GGPP or FPP), and radiolabeled [¹⁴C]IPP in the reaction buffer.

b. Reaction Incubation: i. Initiate the reaction by adding the enzyme to the reaction mixture. ii. Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific duration. iii. Terminate the reaction by adding a stop solution (e.g., EDTA in ethanol).

c. Product Extraction and Analysis: i. Extract the polyprenyl diphosphates from the reaction mixture with an organic solvent (e.g., n-butanol). ii. Hydrolyze the diphosphate group using acid phosphatase to yield polyprenols. iii. Analyze the reaction products by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). iv. For TLC, spot the extracted products on a silica gel plate and develop the chromatogram. Visualize the radiolabeled products by autoradiography. v. For HPLC analysis, use a reverse-phase column (e.g., C18) with a suitable mobile phase gradient (e.g., methanol/water to methanol/isopropanol/hexane) to separate the polyprenols based on their chain length. Detect the products using a UV detector or a radioactivity detector.

Extraction and Quantification of this compound from Plant Tissues

This protocol provides a general method for the extraction and quantification of this compound from plant material.

a. Sample Preparation: i. Harvest fresh plant tissue and immediately freeze it in liquid nitrogen to quench metabolic activity. ii. Grind the frozen tissue to a fine powder using a mortar and pestle.

b. Extraction: i. Suspend the powdered tissue in an extraction solvent (e.g., a mixture of chloroform and methanol, 2:1 v/v). ii. Homogenize the suspension thoroughly. iii. Incubate the mixture, then add water to induce phase separation. iv. Collect the lower organic phase containing the lipids. v. Repeat the extraction of the aqueous phase and plant debris to ensure complete recovery.

c. Saponification: i. Combine the organic extracts and evaporate the solvent. ii. Resuspend the lipid extract in an ethanolic potassium hydroxide solution. iii. Heat the mixture to hydrolyze any esterified polyprenols.

d. Purification and Quantification: i. After saponification, extract the non-saponifiable lipids (including this compound) with an organic solvent like hexane. ii. Wash the extract to remove residual alkali. iii. Evaporate the solvent and redissolve the residue in a suitable solvent for HPLC analysis. iv. Quantify the this compound content by HPLC using a reverse-phase column and a suitable mobile phase, as described in the enzyme assay protocol. Use an authentic this compound standard to create a calibration curve for accurate quantification.

Visualizations

Caption: Overview of the this compound Biosynthesis Pathway in Plants.

Caption: Experimental Workflow for cis-Prenyltransferase Characterization.

References

- 1. Plant prenyltransferases: Diversity, catalytic activities, mechanisms, and application in heterologous production of prenylated natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. KEGG PATHWAY: map00900 [genome.jp]

- 3. Polyprenols Are Synthesized by a Plastidial cis-Prenyltransferase and Influence Photosynthetic Performance - PubMed [pubmed.ncbi.nlm.nih.gov]

Nonaprenol vs. Solanesol: are they the same compound?

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of Nonaprenol and Solanesol, two long-chain isoprenoid alcohols. The evidence strongly indicates that Solanesol is a specific stereoisomer of this compound, characterized by an all-trans configuration of its nine isoprene units. While the names are often used interchangeably in literature, "Solanesol" typically refers to this all-trans isomer, which is the predominantly studied form due to its biological significance and natural abundance. This guide will dissect their chemical identities, comparative properties, biological roles, and relevant experimental methodologies.

Chemical Identity: Are They the Same Compound?

Based on available data, Solanesol is a specific stereoisomer of this compound.[1][2][3] Both share the same chemical formula, C45H74O, and molecular weight.[4][5] The key distinction lies in the stereochemistry of the double bonds within the polyisoprenoid chain.

-

This compound: This name represents a broader chemical classification for a C45 isoprenoid alcohol with nine isoprene units. Theoretically, it can exist in various cis/trans isomeric forms.

-

Solanesol: This is the common name for the all-trans stereoisomer of this compound. Its full IUPAC name is (2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaen-1-ol. This all-trans configuration is the form predominantly found in nature, particularly in plants of the Solanaceae family, such as tobacco, tomato, and potato.

Therefore, while all Solanesol is this compound, not all theoretical this compound isomers are Solanesol. However, in practical scientific literature and commerce, the term "this compound" is frequently used to refer to Solanesol, the all-trans isomer, due to its prevalence and biological importance.

Physicochemical Properties

The following table summarizes the key physicochemical properties of Solanesol (all-trans-Nonaprenol).

| Property | Value | Source(s) |

| Chemical Formula | C45H74O | |

| Molecular Weight | 631.07 g/mol | |

| Appearance | White to pale yellow, waxy solid | |

| Melting Point | 33–35 °C | |

| Solubility | Insoluble in water; Soluble in organic solvents like hexane and ethanol | |

| CAS Number | 13190-97-1 |

Biological Significance and Therapeutic Potential

Solanesol is a crucial intermediate in the biosynthesis of essential molecules like Coenzyme Q10 (CoQ10) and Vitamin K2. Its biological activities have garnered significant interest in drug development.

Key Reported Activities:

-

Anti-inflammatory: Solanesol has been shown to suppress the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. This effect is mediated, in part, through the activation of the Nrf2 pathway.

-

Antioxidant: The presence of nine non-conjugated double bonds contributes to its ability to scavenge free radicals.

-

Neuroprotective: Studies suggest its potential in models of neurodegenerative diseases like Parkinson's and Alzheimer's.

-

Antimicrobial: Solanesol has demonstrated activity against various microbes.

-

Anti-tumor: It serves as a precursor for the synthesis of N-solanesyl-N,N′-bis(3,4-dimethoxybenzyl) ethylenediamine (SDB), a compound that can synergize with anti-cancer drugs.

Experimental Protocols

Extraction of Solanesol from Tobacco Leaves (Example Protocol)

This protocol is a generalized representation based on common extraction principles for lipophilic compounds from plant material.

Objective: To extract and isolate Solanesol from dried tobacco leaves.

Materials:

-

Dried and powdered tobacco leaves

-

n-Hexane (or other suitable non-polar solvent)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Glass column

-

Beakers, flasks, and other standard laboratory glassware

Methodology:

-

Maceration: Weigh a known amount of powdered tobacco leaves and place it in a large flask. Add n-hexane in a 1:10 (w/v) ratio.

-

Extraction: Agitate the mixture at room temperature for 24 hours to allow for the extraction of lipophilic compounds, including Solanesol.

-

Filtration: Filter the mixture to separate the plant debris from the hexane extract. Wash the residue with fresh hexane to ensure maximum recovery.

-

Drying: Dry the pooled hexane extract over anhydrous sodium sulfate to remove any residual water.

-

Concentration: Concentrate the dried extract using a rotary evaporator under reduced pressure to obtain a crude extract.

-

Purification (Column Chromatography):

-

Prepare a silica gel column using n-hexane as the mobile phase.

-

Dissolve the crude extract in a minimal amount of n-hexane and load it onto the column.

-

Elute the column with a gradient of ethyl acetate in n-hexane (e.g., starting from 100% n-hexane and gradually increasing the polarity).

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing Solanesol.

-

-

Final Concentration: Pool the pure fractions and evaporate the solvent to obtain purified Solanesol.

References

- 1. Frontiers | Solanesol: a promising natural product [frontiersin.org]

- 2. Solanesol - LKT Labs [lktlabs.com]

- 3. Solanesol | C45H74O | CID 5477212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Solanesol - Wikipedia [en.wikipedia.org]

- 5. This compound | C45H74O | CID 12442864 - PubChem [pubchem.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of Nonaprenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the therapeutic applications, experimental protocols, and quantitative efficacy of nonaprenol is limited. This guide synthesizes the extensive research on polyprenols, the class of compounds to which this compound belongs, to infer its potential therapeutic applications and mechanisms of action. The information presented herein should be considered as a theoretical framework for future research on this compound.

Introduction to this compound and Polyprenols

This compound is a long-chain isoprenoid alcohol, a member of the polyprenol family.[1] Polyprenols are naturally occurring bioregulators found in various plant tissues, with coniferous trees being a particularly rich source.[2][3] In living organisms, including humans, their 2,3-dihydro derivatives are known as dolichols.[2] The therapeutic interest in polyprenols stems from their broad range of biological activities and low toxicity.[2]

The primary mechanism of action for orally administered polyprenols is believed to be their metabolic conversion into dolichols within the liver. Dolichols play a crucial role in the dolichol phosphate cycle, an essential pathway for the N-glycosylation of proteins. This process is fundamental for the synthesis of glycoproteins, which are integral to cellular membrane structure, immune system function, and intercellular communication. Pathological conditions are often associated with a deficiency in dolichols, and supplementation with polyprenols may restore this deficiency, thereby exerting a therapeutic effect.

Potential Therapeutic Fields

Based on studies of polyprenols, this compound may have therapeutic potential in several areas:

| Therapeutic Area | Reported Effects of Polyprenols |

| Hepatoprotection | Restoration of damaged hepatocytes, reduction of inflammation, and protection against toxin-induced liver injury. |

| Antiviral Activity | Inhibition of viral replication, particularly against influenza and other viruses. |

| Immunomodulation | Stimulation of the immune system, including activation of macrophages and natural killer (NK) cells, and enhancement of interferon production. |

| Neuroprotection | Reduction of demyelination, recovery of impaired neurogenesis, and potential benefits in neurodegenerative disease models. |

| Antioxidant Activity | Protection of cellular membranes from lipid peroxidation and scavenging of free radicals. |

| Cellular Repair and Regeneration | Stimulation of cellular repair processes and spermatogenesis. |

Core Signaling Pathway: The Dolichol Phosphate Cycle

The central mechanism through which polyprenols are thought to exert their therapeutic effects is by replenishing the body's pool of dolichols, which are essential for the dolichol phosphate cycle. This cycle is critical for the synthesis of N-linked glycoproteins.

Caption: The Dolichol Phosphate Cycle and the role of this compound.

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, based on the reported effects of polyprenols, the following are representative methodologies that could be adapted to study the efficacy of this compound.

Hepatoprotective Activity Assessment

Objective: To evaluate the ability of this compound to protect liver cells from toxic injury.

Experimental Model: Carbon tetrachloride (CCl4)-induced acute liver injury in rodents (e.g., Wistar rats).

Methodology:

-

Animal Groups:

-

Group 1: Control (vehicle only).

-

Group 2: CCl4 only.

-

Group 3: this compound (various doses) + CCl4.

-

Group 4: Silymarin (positive control) + CCl4.

-

-

Dosing: Administer this compound or vehicle orally for a predefined period (e.g., 7 days).

-

Induction of Injury: On the final day, induce liver injury by intraperitoneal injection of CCl4.

-

Sample Collection: After 24-48 hours, collect blood and liver tissue samples.

-

Biochemical Analysis: Measure serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP).

-

Histopathological Examination: Perform H&E staining of liver sections to assess necrosis, inflammation, and steatosis.

-

Oxidative Stress Markers: Measure levels of malondialdehyde (MDA), superoxide dismutase (SOD), and glutathione (GSH) in liver homogenates.

Caption: Workflow for assessing hepatoprotective activity.

In Vitro Antiviral Assay

Objective: To determine the direct antiviral activity of this compound against a specific virus (e.g., Influenza A).

Experimental Model: Madin-Darby Canine Kidney (MDCK) cells.

Methodology:

-

Cell Culture: Culture MDCK cells to form a confluent monolayer in 96-well plates.

-

Cytotoxicity Assay: Determine the non-toxic concentration range of this compound on MDCK cells using an MTT assay.

-

Viral Infection: Infect the MDCK cell monolayer with Influenza A virus at a specific multiplicity of infection (MOI).

-

Treatment: Simultaneously or post-infection, treat the cells with various non-toxic concentrations of this compound.

-

Incubation: Incubate the plates for 48-72 hours.

-

Assessment of Viral Replication:

-

Plaque Reduction Assay: Quantify the reduction in viral plaque formation.

-

qRT-PCR: Measure the reduction in viral RNA levels.

-

TCID50 Assay: Determine the 50% tissue culture infective dose.

-

Conclusion and Future Directions

While direct evidence for the therapeutic applications of this compound is currently sparse, the extensive research on the broader class of polyprenols provides a strong rationale for its investigation as a potential therapeutic agent. Its presumed mechanism of action via the dolichol phosphate cycle suggests a fundamental role in cellular health and regeneration. Future research should focus on isolating and characterizing this compound, followed by systematic in vitro and in vivo studies to validate the therapeutic potentials outlined in this guide. Quantitative analysis of its efficacy, elucidation of its precise signaling pathways beyond the dolichol cycle, and comprehensive safety profiling will be critical steps in its development as a novel therapeutic.

References

The Multifaceted Biological Activities of Nonaprenol and Its Derivatives: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Introduction: Nonaprenol, a naturally occurring isoprenoid alcohol also known as solanesol and betulaprenol-9, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the current state of knowledge regarding the biological effects of this compound and its derivatives, with a focus on its anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed insights into the mechanisms of action, quantitative activity data, and experimental methodologies associated with this promising natural compound.

Core Biological Activities and Mechanisms of Action

This compound exhibits a broad spectrum of pharmacological effects, primarily attributed to its unique chemical structure featuring a long, unsaturated isoprenoid chain. These activities are being explored for their therapeutic potential in a variety of disease models.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties in both in vitro and in vivo models. Its mechanism of action is primarily linked to the modulation of key inflammatory signaling pathways. A major pathway influenced by this compound is the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling cascade.[1][2][3]

Mechanism of Action: this compound treatment leads to the activation of the Nrf2/HO-1 pathway, a critical cellular defense mechanism against oxidative stress and inflammation. This activation is mediated through the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and Protein Kinase B (Akt).[1][2] Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of HO-1 expression. HO-1, in turn, exerts anti-inflammatory effects by catalyzing the degradation of heme into carbon monoxide, biliverdin (which is subsequently converted to the potent antioxidant bilirubin), and free iron.

This cascade ultimately results in the suppression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. Furthermore, this compound has been shown to alleviate chronic inflammatory pain in animal models by downregulating the expression of TNF-α and IL-1β in spinal glial cells.

Signaling Pathway Diagram:

Caption: this compound's anti-inflammatory signaling pathway.

Antioxidant Activity

The antioxidant properties of this compound are attributed to its long isoprenoid chain with multiple double bonds, which can effectively scavenge free radicals. Studies have demonstrated its ability to scavenge superoxide anions and hydroxyl radicals, with a potency comparable to Trolox, a water-soluble analog of vitamin E. This radical scavenging activity contributes to the protection of cells from oxidative damage.

Anticancer Activity

This compound and its derivatives have shown promising anticancer activities against various cancer cell lines. While the exact mechanisms are still under investigation, it is suggested that these compounds can induce apoptosis and inhibit cell proliferation in tumor cells. The cytotoxic effects appear to be selective towards cancer cells, with less impact on normal cells.

Antimicrobial Activity

This compound has exhibited inhibitory effects against a range of pathogenic microorganisms. It has been shown to be effective against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. The antimicrobial activity is believed to be related to the disruption of bacterial cell membranes.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data for the biological activities of this compound (solanesol) and its derivatives. It is important to note that the data is sourced from various studies and experimental conditions may differ.

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Solanesylpiperazinotriamine (3a) | HeLa | MTT | >100 | |

| Solanesylpiperazinotriamine (3c) | HeLa | MTT | >100 | |

| N-Aryl-substituted Solanesylpiperazinotriamine (7) | HeLa | MTT | 15.6 | |

| N-Aryl-substituted Solanesylpiperazinotriamine (8) | HeLa | MTT | 12.5 | |

| N-Aryl-substituted Solanesylpiperazinotriamine (9) | HeLa | MTT | 25.0 |

Table 2: Antimicrobial Activity of this compound (Solanesol)

| Microorganism | Assay | MIC (mg/mL) | Reference |

| Staphylococcus aureus | Broth Dilution | 0.03-0.125 | |

| Bacillus subtilis | Broth Dilution | >4.0 | |

| Escherichia coli | Broth Dilution | 0.06-0.25 | |

| Pseudomonas aeruginosa | Broth Dilution | 0.06-0.5 | |

| Mycobacterium phlei | Broth Dilution | 0.03-0.125 |

Note: MIC values can vary depending on the specific strain and testing methodology.

Table 3: Antioxidant Activity of this compound (Solanesol)

| Assay | EC50 | Reference |

| DPPH Radical Scavenging | Comparable to Trolox | |

| Superoxide Anion Scavenging | Comparable to Trolox | |

| Hydroxyl Radical Scavenging | Comparable to Trolox |

Key Experimental Protocols

This section provides an overview of the methodologies used to assess the biological activities of this compound and its derivatives.

Carrageenan-Induced Paw Edema in Rats (In Vivo Anti-inflammatory Assay)

This widely used model assesses the in vivo anti-inflammatory activity of compounds.

Workflow Diagram:

Caption: Workflow for carrageenan-induced paw edema assay.

Protocol Outline:

-

Animal Acclimatization: Male Wistar rats are acclimatized to laboratory conditions for at least one week.

-

Grouping: Animals are randomly divided into control, vehicle, and treatment groups.

-

Compound Administration: The test compound (this compound or its derivative) is administered orally or intraperitoneally at various doses. The vehicle group receives the solvent used to dissolve the compound, and the control group receives saline.

-

Induction of Inflammation: One hour after compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Edema: The volume of the paw is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: The percentage of inhibition of edema is calculated for each treatment group relative to the vehicle control group.

DPPH Radical Scavenging Assay (In Vitro Antioxidant Assay)

This spectrophotometric assay is commonly used to evaluate the free radical scavenging capacity of a compound.

Protocol Outline:

-

Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Reaction Mixture: Different concentrations of the test compound (this compound) are added to the DPPH solution.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated. The EC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

Western Blot for Nrf2 and HO-1 Expression

This technique is used to detect and quantify the protein levels of Nrf2 and HO-1 to confirm the activation of this signaling pathway.

Workflow Diagram:

Caption: General workflow for Western blot analysis.

Protocol Outline:

-

Cell Culture and Treatment: Macrophage cells (e.g., RAW 264.7) are cultured and treated with various concentrations of this compound for a specified time.

-

Protein Extraction: Cells are lysed, and total protein is extracted.

-

Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for Nrf2 and HO-1, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using a chemiluminescence detection system.

Conclusion and Future Directions

This compound (solanesol) and its derivatives represent a promising class of natural compounds with a wide array of biological activities. The anti-inflammatory effects, mediated through the Nrf2/HO-1 pathway, are particularly well-documented. Furthermore, its antioxidant, anticancer, and antimicrobial properties warrant further investigation for potential therapeutic applications.

Future research should focus on:

-

Elucidating detailed mechanisms of action for the anticancer and antimicrobial activities, including the identification of specific molecular targets and signaling pathways.

-

Synthesizing and evaluating a broader range of this compound derivatives to establish clear structure-activity relationships (SAR) and optimize potency and selectivity.

-

Conducting comprehensive preclinical studies , including pharmacokinetic and toxicological profiling, to assess the in vivo efficacy and safety of promising candidates.

-

Developing novel drug delivery systems to enhance the bioavailability and therapeutic efficacy of these lipophilic compounds.

The continued exploration of this compound and its derivatives holds significant promise for the development of novel therapeutic agents for a variety of diseases. This guide provides a solid foundation for researchers to build upon in their efforts to unlock the full potential of this versatile natural product.

References

Unveiling the Antioxidant Potential of Nonaprenol: A Technical Guide

For Immediate Release

A Deep Dive into the Core Antioxidant Properties of Nonaprenol and its Analogs for Researchers, Scientists, and Drug Development Professionals

While direct comprehensive studies on the antioxidant properties of this compound remain limited, significant insights can be gleaned from its close structural analog, solanesol, a this compound alcohol. This technical guide consolidates the existing knowledge on the antioxidant mechanisms of solanesol, providing a foundational understanding for the potential therapeutic applications of this compound and related long-chain polyprenols in mitigating oxidative stress-related diseases.

Core Antioxidant Mechanisms

Solanesol, and by extension, this compound, is believed to exert its antioxidant effects through a combination of direct and indirect mechanisms. The long, unsaturated isoprenoid chain is thought to play a crucial role in these activities.

Direct Radical Scavenging: The multiple non-conjugated double bonds within the this compound structure are capable of quenching various reactive oxygen species (ROS). Studies on solanesol have demonstrated its capacity to scavenge superoxide anions and hydroxyl radicals, with an efficacy comparable to the water-soluble vitamin E analog, Trolox[1]. This direct scavenging activity helps to neutralize the immediate threat of free radicals, preventing damage to cellular components.

Inhibition of Lipid Peroxidation: The lipophilic nature of this compound allows it to integrate into cellular membranes, where it can effectively inhibit lipid peroxidation, a key process in cellular damage induced by oxidative stress. Research on solanesol has shown its ability to inhibit microsomal lipid peroxidation[1]. In vivo studies have further substantiated this by demonstrating a reduction in malondialdehyde (MDA) levels, a key marker of lipid peroxidation, following solanesol administration[1].

Modulation of Endogenous Antioxidant Defense Systems

Beyond direct radical scavenging, this compound and its analogs can bolster the cell's own antioxidant defenses, primarily through the activation of the Nrf2 signaling pathway.

Nrf2 Signaling Pathway Activation: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Evidence suggests that solanesol can activate the Nrf2 pathway. This activation leads to the transcription of a suite of antioxidant and cytoprotective genes. One proposed mechanism involves the disruption of the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus and initiate gene expression[1][2].

The activation of the Nrf2 pathway by solanesol results in the upregulation of several critical antioxidant enzymes, including:

-

Heme Oxygenase-1 (HO-1): An enzyme with potent antioxidant and anti-inflammatory properties.

-

Superoxide Dismutase (SOD): Catalyzes the dismutation of superoxide radicals.

-

Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.

-

Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides.

This enhancement of the endogenous antioxidant network provides a sustained defense against oxidative insults.

Quantitative Antioxidant Activity Data

| Assay/Parameter | Matrix/Model | Observation | Reference |

| In Vitro Assays | |||

| Superoxide Anion Scavenging | In vitro chemical assay | Comparable to Trolox | |

| Hydroxyl Radical Scavenging | In vitro chemical assay | Comparable to Trolox | |

| Microsomal Lipid Peroxidation | Rat liver microsomes | Inhibition observed | |

| In Vivo Markers | |||

| Malondialdehyde (MDA) | Rat model of periodontitis | Decreased levels | |

| Superoxide Dismutase (SOD) | Rat model of periodontitis | Increased activity | |

| Glutathione Peroxidase (GPx) | Rat model of periodontitis | Increased activity | |

| Glutathione (GSH) | Rat model of tramadol-induced oxidative stress | Restored levels | |

| Superoxide Dismutase (SOD) | Rat model of tramadol-induced oxidative stress | Restored levels |

Experimental Protocols

Detailed experimental protocols for the key assays mentioned are provided below as a reference for researchers looking to investigate the antioxidant properties of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

Methodology:

-

Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., ethanol).

-

Prepare a series of dilutions of the test compound.

-

Prepare a 0.1 mM solution of DPPH in ethanol.

-

In a 96-well plate, add 100 µL of each dilution of the test compound to separate wells.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

A control containing only the solvent and DPPH solution is also measured.

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the test compound.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay measures malondialdehyde (MDA), a major secondary product of lipid peroxidation.

Methodology:

-

Induce lipid peroxidation in a suitable biological sample (e.g., rat liver microsomes) using an inducing agent (e.g., FeSO₄ and ascorbic acid).

-

Add different concentrations of the test compound (e.g., this compound) to the reaction mixture.

-

Incubate the mixture at 37°C for a specified time (e.g., 1 hour).

-

Stop the reaction by adding a solution of trichloroacetic acid (TCA).

-

Add thiobarbituric acid (TBA) reagent to the mixture.

-

Heat the mixture in a boiling water bath for a specified time (e.g., 15 minutes) to allow the formation of the MDA-TBA adduct.

-

Cool the samples and centrifuge to pellet any precipitate.

-

Measure the absorbance of the supernatant at 532 nm.

-

The percentage inhibition of lipid peroxidation is calculated by comparing the absorbance of the samples with and without the test compound.

-

The IC50 value is determined from a plot of inhibition percentage against the concentration of the test compound.

Measurement of Antioxidant Enzyme Activity (SOD, CAT, GPx) in Tissue Homogenates

Methodology:

-

Homogenize tissue samples (e.g., liver, brain) in a suitable buffer.

-

Centrifuge the homogenate to obtain the supernatant containing the enzymes.

-

Superoxide Dismutase (SOD) Activity: Measure the inhibition of the reduction of a suitable substrate (e.g., nitroblue tetrazolium) by superoxide radicals generated by a system such as xanthine/xanthine oxidase. One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of reduction by 50%.

-

Catalase (CAT) Activity: Measure the rate of decomposition of hydrogen peroxide (H₂O₂) by monitoring the decrease in absorbance at 240 nm. One unit of CAT activity is typically defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.

-

Glutathione Peroxidase (GPx) Activity: Measure the rate of oxidation of glutathione (GSH) to oxidized glutathione (GSSG) by H₂O₂, coupled to the oxidation of NADPH by glutathione reductase. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored. One unit of GPx activity is typically defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.

-

Protein concentration in the supernatant is determined using a standard method (e.g., Bradford assay) to normalize the enzyme activities.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway and a typical experimental workflow for evaluating antioxidant properties.

Figure 1: Proposed mechanism of Nrf2 pathway activation by this compound (based on solanesol data).

Figure 2: A generalized workflow for in vitro antioxidant capacity determination.

Conclusion and Future Directions

The available evidence on solanesol strongly suggests that this compound possesses significant antioxidant properties, acting through both direct radical scavenging and the modulation of endogenous antioxidant defense systems via the Nrf2 signaling pathway. These properties highlight its potential as a therapeutic agent for conditions associated with oxidative stress.

However, to fully elucidate the antioxidant profile of this compound, further research is imperative. Future studies should focus on:

-

Direct quantitative analysis of this compound's antioxidant activity using a battery of in vitro assays (DPPH, ABTS, FRAP, ORAC).

-

In vivo studies to confirm its efficacy in relevant disease models and to determine its pharmacokinetic and pharmacodynamic properties.

-

Detailed mechanistic studies to further unravel the specific molecular targets and signaling pathways modulated by this compound.

This technical guide serves as a comprehensive starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this compound as a novel antioxidant agent. The promising data from its close analog, solanesol, provides a strong rationale for dedicated investigation into this long-chain polyprenol.

References

Uncharted Territory: The Anti-inflammatory Mechanisms of Nonaprenol Remain Elusive

Despite a comprehensive search of available scientific literature, the specific molecular mechanisms underlying the anti-inflammatory activity of Nonaprenol could not be identified. While the broader landscape of anti-inflammatory research points towards common pathways, direct evidence linking this compound to these processes is currently unavailable in the public domain.

Inflammation is a complex biological response, and numerous therapeutic agents exert their effects by modulating key signaling cascades. The most prominent of these are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Extensive research on various natural and synthetic compounds has demonstrated that inhibition of these signaling routes leads to a reduction in the inflammatory response. For instance, many polyphenols and flavonoids have been shown to suppress the activation of NF-κB and MAPK, thereby decreasing the expression of downstream inflammatory genes. This is a well-established paradigm in the development of anti-inflammatory drugs.

However, specific studies detailing this compound's interaction with these or any other anti-inflammatory pathways are conspicuously absent from the reviewed literature. Consequently, it is not possible to provide a detailed technical guide, including quantitative data, experimental protocols, or signaling pathway diagrams, as requested.

The typical experimental workflow to elucidate such a mechanism would involve a series of in vitro and in vivo studies.

Standard Experimental Approach for Investigating Anti-inflammatory Mechanisms

A common and effective methodology for characterizing the anti-inflammatory properties of a compound like this compound is outlined below. This workflow represents a standard approach in the field and would be necessary to generate the data required for a comprehensive technical guide.

Caption: Standard experimental workflow for characterizing the anti-inflammatory effects of a novel compound.

To provide the requested in-depth guide, data from experiments such as those depicted would be essential. This would include:

-

Quantitative Data: Tables summarizing dose-dependent effects of this compound on the production of NO, TNF-α, IL-6, and other inflammatory markers. IC50 values for these effects would be critical.

-

Experimental Protocols: Detailed descriptions of the cell lines used, concentrations of reagents, incubation times, and specific techniques for ELISA, qPCR, and Western blotting.

-

Signaling Pathway Diagrams: Visual representations, based on experimental evidence, of how this compound modulates specific components of pathways like NF-κB or MAPK.

Without such primary research data, any description of this compound's anti-inflammatory mechanism would be purely speculative and would not meet the standards of a technical guide for a scientific audience. Further investigation by the research community is required to elucidate the pharmacological properties of this compound.

The Role of Nonaprenol as a Precursor for Coenzyme Q10 Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coenzyme Q10 (CoQ10), an essential component of the mitochondrial electron transport chain and a potent lipophilic antioxidant, plays a critical role in cellular bioenergetics and redox homeostasis. Its biosynthesis is a complex process involving the convergence of the shikimate pathway for the benzoquinone ring and the mevalonate pathway for the decaprenyl side chain. This technical guide provides a comprehensive overview of the role of nonaprenol, a C45 polyprenol, as a potential precursor for the synthesis of the decaprenyl (C50) side chain of CoQ10. We delve into the established biosynthetic pathway of CoQ10, explore the enzymatic machinery responsible for polyprenyl chain elongation, and present evidence for the metabolic fate of exogenous polyprenols. This document is intended to serve as a resource for researchers in academia and industry, providing detailed experimental protocols, quantitative data from relevant studies, and visual representations of the key pathways and workflows.

Introduction to Coenzyme Q10 Biosynthesis

Coenzyme Q10 is a lipid-soluble molecule composed of a benzoquinone head group and a polyisoprenoid tail. In humans, the tail consists of ten isoprene units, hence the designation Q10. The biosynthesis of CoQ10 is a multi-step process that occurs within the mitochondria and involves a suite of enzymes encoded by the COQ genes.[1] The overall synthesis can be divided into three main stages:

-

Synthesis of the Benzoquinone Ring: The 4-hydroxybenzoate (4-HB) head group is derived from the amino acids tyrosine or phenylalanine through the shikimate pathway.[2][3]

-

Synthesis of the Polyprenyl Side Chain: The decaprenyl diphosphate tail is synthesized via the mevalonate pathway, starting from acetyl-CoA. This pathway generates isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the fundamental building blocks of isoprenoids.

-

Condensation and Modification: The decaprenyl diphosphate tail is attached to the 4-HB head group, followed by a series of modifications (hydroxylations, methylations, and decarboxylation) to form the final CoQ10 molecule.[4][5]

The Polyprenyl Diphosphate Synthase Pathway: Elongation of the Isoprenoid Tail

The synthesis of the decaprenyl diphosphate tail is a critical step in CoQ10 biosynthesis and is catalyzed by a class of enzymes known as polyprenyl diphosphate synthases. In mammals, this function is carried out by a heterotetrameric enzyme complex composed of two subunits: decaprenyl diphosphate synthase subunit 1 (PDSS1) and subunit 2 (PDSS2).

This enzyme complex catalyzes the sequential condensation of IPP molecules onto a farnesyl diphosphate (FPP, C15) primer to generate decaprenyl diphosphate (C50). The general reaction is as follows:

Farnesyl diphosphate + 7 Isopentenyl diphosphate → Decaprenyl diphosphate + 7 Pyrophosphate

Mutations in the PDSS1 or PDSS2 genes have been linked to primary Coenzyme Q10 deficiency, highlighting the essential role of this enzyme complex.

Substrate Specificity and the Potential Role of Nonaprenyl Diphosphate

While FPP is the primary primer for decaprenyl diphosphate synthesis, studies on homologous enzymes in other organisms suggest a degree of substrate promiscuity. For instance, the decaprenyl diphosphate synthase (Rv2361c) from Mycobacterium tuberculosis can utilize various allylic diphosphates as primers, including geranyl diphosphate (GPP, C10), FPP (C15), and geranylgeranyl diphosphate (GGPP, C20). This enzyme is capable of producing a range of polyprenyl diphosphates, including nonaprenyl diphosphate (C45) and decaprenyl diphosphate (C50).

This substrate flexibility raises the possibility that nonaprenyl diphosphate (a C45 polyprenyl diphosphate) could serve as a direct substrate for the final chain elongation step to form decaprenyl diphosphate. If nonaprenyl diphosphate is available, the mammalian PDSS1/PDSS2 complex could potentially catalyze the following reaction:

Nonaprenyl diphosphate + Isopentenyl diphosphate → Decaprenyl diphosphate + Pyrophosphate

Further research is required to determine the kinetic parameters of the mammalian decaprenyl diphosphate synthase with nonaprenyl diphosphate as a substrate.

Metabolism of Exogenous this compound

For this compound to act as a precursor for CoQ10 synthesis, it must first be taken up by the cells and then converted to its active diphosphate form. Studies on the metabolism of exogenous polyprenols in mammalian cells have shown that these molecules can be absorbed and undergo several metabolic transformations.

The proposed metabolic pathway for exogenous this compound is as follows:

-

Uptake: this compound is taken up by the cells from the extracellular environment.

-

Phosphorylation: this compound is sequentially phosphorylated to nonaprenyl monophosphate and then to nonaprenyl diphosphate. While a specific "this compound kinase" has not been identified, the existence of dolichol kinases that phosphorylate dolichols (α-saturated polyprenols) suggests that a similar enzymatic activity may exist for unsaturated polyprenols like this compound.

-

Chain Elongation: The resulting nonaprenyl diphosphate can then potentially enter the CoQ10 biosynthetic pathway and be elongated to decaprenyl diphosphate by the PDSS1/PDSS2 complex.

The following diagram illustrates the proposed pathway for the utilization of exogenous this compound in CoQ10 biosynthesis.

Proposed pathway for this compound utilization in CoQ10 synthesis.

Quantitative Data

The following tables summarize key quantitative data from studies on polyprenyl diphosphate synthases.

Table 1: Kinetic Parameters of M. tuberculosis Decaprenyl Diphosphate Synthase (Rv2361c) with Various Allylic Substrates

| Substrate | Km (μM) | Vmax (pmol/min/μg) |

| Geranyl Diphosphate (GPP) | 490 | 1.8 |

| Neryl Diphosphate (NPP) | 29 | 0.8 |

| ω,E,E-Farnesyl Diphosphate (FPP) | 84 | 1.5 |

| ω,E,Z-Farnesyl Diphosphate | 290 | 10.4 |

| ω,E,E,E-Geranylgeranyl Diphosphate (GGPP) | 40 | 1.2 |

| Isopentenyl Diphosphate (IPP) | 89 | - |

Table 2: Substrate Specificity of E. coli 4-Hydroxybenzoate Polyprenyltransferase (UbiA)

| Substrate | Apparent Km (μM) |

| Geranyl Diphosphate (GPP) | 254 |

| all-trans-Farnesyl Diphosphate (FPP) | 22 |

| all-trans-Solanesyl Diphosphate (SPP) | 31 |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound as a CoQ10 precursor.

Quantification of Coenzyme Q10 by HPLC

This protocol describes a common method for the extraction and quantification of CoQ10 from biological samples using High-Performance Liquid Chromatography (HPLC) with UV detection.

Materials:

-

Homogenizer

-

Centrifuge

-

HPLC system with a C18 reverse-phase column and UV detector

-

Methanol, Ethanol, n-Hexane (HPLC grade)

-

Coenzyme Q10 standard

-

Butylated hydroxytoluene (BHT)

Procedure:

-

Sample Homogenization: Homogenize the tissue or cell sample in a suitable buffer containing BHT to prevent oxidation.

-

Lipid Extraction: Add a mixture of methanol and n-hexane (e.g., 2:3 v/v) to the homogenate. Vortex vigorously and centrifuge to separate the phases.

-

Evaporation and Reconstitution: Carefully collect the upper hexane phase and evaporate to dryness under a stream of nitrogen. Reconstitute the lipid extract in a known volume of ethanol.

-

HPLC Analysis: Inject an aliquot of the reconstituted sample onto the HPLC system.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A mixture of methanol and ethanol (e.g., 65:35 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 275 nm.

-

-

Quantification: Compare the peak area of CoQ10 in the sample to a standard curve generated from known concentrations of a CoQ10 standard.

Experimental workflow for CoQ10 quantification by HPLC.

Enzymatic Assay for Decaprenyl Diphosphate Synthase Activity

This protocol outlines a method to measure the activity of decaprenyl diphosphate synthase by monitoring the incorporation of radiolabeled isopentenyl diphosphate (IPP) into a long-chain polyprenyl diphosphate.

Materials:

-

Purified decaprenyl diphosphate synthase (e.g., recombinant PDSS1/PDSS2 complex)

-

[14C]-Isopentenyl diphosphate ([14C]IPP)

-

Farnesyl diphosphate (FPP) or Nonaprenyl diphosphate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

-

n-Butanol

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, FPP (or nonaprenyl diphosphate), and the purified enzyme.

-

Initiate Reaction: Start the reaction by adding [14C]IPP.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Stop Reaction: Terminate the reaction by adding a saturated NaCl solution.

-

Product Extraction: Extract the radiolabeled polyprenyl diphosphate product by adding n-butanol, vortexing, and centrifuging to separate the phases.

-

Scintillation Counting: Transfer an aliquot of the upper butanol phase to a scintillation vial containing scintillation cocktail.

-

Quantification: Measure the radioactivity using a liquid scintillation counter. The amount of incorporated [14C]IPP is proportional to the enzyme activity.

Signaling Pathways and Regulation

The biosynthesis of Coenzyme Q10 is tightly regulated to meet the metabolic demands of the cell. While the complete regulatory network is still under investigation, several factors are known to influence CoQ10 levels, including:

-

Substrate Availability: The availability of precursors from the mevalonate and shikimate pathways is a key determinant of the rate of CoQ10 synthesis.

-

Transcriptional Regulation: The expression of the COQ genes is regulated by various transcription factors, including those involved in mitochondrial biogenesis and stress responses.

-

Feedback Inhibition: It is hypothesized that the end product, CoQ10, may exert feedback inhibition on key enzymes in the biosynthetic pathway.

The following diagram depicts a simplified overview of the signaling inputs that may regulate CoQ10 biosynthesis.

Simplified overview of CoQ10 biosynthesis regulation.

Conclusion and Future Directions

The evidence presented in this guide suggests that this compound has the potential to serve as a precursor for the biosynthesis of Coenzyme Q10. The key steps in this proposed pathway include cellular uptake, phosphorylation to nonaprenyl diphosphate, and subsequent elongation to decaprenyl diphosphate by the PDSS1/PDSS2 enzyme complex. While the substrate promiscuity of related enzymes supports this hypothesis, further research is needed to fully elucidate the enzymatic machinery and kinetics of this pathway in mammals.

Future research should focus on:

-

Identifying and characterizing the kinase(s) responsible for the phosphorylation of this compound.

-

Determining the kinetic parameters of the mammalian PDSS1/PDSS2 complex with nonaprenyl diphosphate as a substrate.

-

Conducting in vivo studies using labeled this compound to trace its metabolic fate and quantify its incorporation into CoQ10.

A deeper understanding of the role of this compound and other exogenous polyprenols in CoQ10 biosynthesis could have significant implications for the development of novel therapeutic strategies for CoQ10 deficiencies and other mitochondrial-related disorders.

References

- 1. Distribution, metabolism and function of dolichol and polyprenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NEW HEPATIC AND NEUROLOGICAL CLINICAL IMPLICATIONS OF LONG-CHAIN PLANT POLYPRENOLS ACTING ON THE MAMMALIAN ISOPRENOID PATHWAY - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis, Deficiency, and Supplementation of Coenzyme Q - PMC [pmc.ncbi.nlm.nih.gov]

- 4. COQ2 is a candidate for the structural gene encoding para-hydroxybenzoate:polyprenyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enzyme Promiscuity: Engine of Evolutionary Innovation - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Nonaprenol in Vitamin K2 Production: A Technical Guide

Abstract: Vitamin K2, a group of compounds known as menaquinones (MKs), is a vital lipid-soluble vitamin essential for various physiological processes, including blood coagulation and bone metabolism. Menaquinones are characterized by a common 2-methyl-1,4-naphthoquinone ring and a variable-length polyisoprenoid side chain. This technical guide focuses on the critical role of nonaprenol, specifically in its activated diphosphate form, as the C45 isoprenoid precursor for the biosynthesis of menaquinone-9 (MK-9). We will provide an in-depth exploration of the biochemical pathways, key enzymes, quantitative production data, and detailed experimental protocols relevant to researchers, scientists, and drug development professionals.

Introduction to Vitamin K2 and this compound

Vitamin K2 encompasses a family of molecules, designated MK-n, where 'n' signifies the number of isoprenoid units in the side chain.[1] These side chains are crucial for anchoring the molecule within the cell membrane, where it functions as an essential electron carrier in the respiratory chain of most Gram-positive bacteria.[2] While various forms of menaquinones exist, MK-9, which contains a 45-carbon side chain derived from nine isoprene units, is notably produced by organisms such as Mycobacterium tuberculosis and various Streptomyces species.[3][4]

The biosynthesis of the MK-9 side chain originates from the universal isoprenoid building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). Through a series of condensation reactions, these C5 units are elongated to form nonaprenyl diphosphate. This C45 molecule is the direct, activated precursor that is ultimately attached to the menaquinone's naphthoquinone head group. The alcohol form, this compound, must be activated to its diphosphate counterpart to participate in this biosynthesis.

Biochemical Pathways of Menaquinone-9 (MK-9) Synthesis

The production of MK-9 is a complex process that involves the convergence of three primary metabolic pathways: the Shikimate pathway, the methylerythritol phosphate (MEP) or Mevalonate (MVA) pathway, and the final menaquinone assembly steps.

-

Shikimate Pathway: This pathway synthesizes the aromatic naphthoquinone ring of menaquinone. It begins with precursors from glycolysis and the pentose phosphate pathway, leading to the formation of chorismate. A series of dedicated Men enzymes (MenF, MenD, MenH, MenC, MenE, MenB) convert chorismate into the soluble intermediate, 1,4-dihydroxy-2-naphthoic acid (DHNA).[1]

-

Isoprenoid Pathway (MEP/MVA): This pathway generates the C5 building blocks, IPP and DMAPP, required for the side chain.

-

Nonaprenyl Diphosphate Synthesis: The enzyme all-trans-nonaprenyl diphosphate synthase elongates a shorter allylic diphosphate, such as geranyl diphosphate (GPP, C10), through the sequential addition of seven IPP molecules to create the C45 all-trans-nonaprenyl diphosphate.

-

Final Assembly: In the penultimate step, the enzyme 1,4-dihydroxy-2-naphthoate polyprenyltransferase, encoded by the menA gene, catalyzes the condensation of DHNA and nonaprenyl diphosphate to form demethylmenaquinone-9 (DMK-9). The final step is a methylation reaction, catalyzed by demethylmenaquinone methyltransferase (MenG or UbiE), which converts DMK-9 into the final product, menaquinone-9 (MK-9).

Key Enzymes in this compound-Mediated MK-9 Production

The synthesis of MK-9 is dependent on the coordinated action of numerous enzymes. The two enzymes directly responsible for the synthesis and attachment of the nonaprenyl side chain are of particular importance.

Table 1: Key Enzymes for Nonaprenyl Side Chain Synthesis and Attachment

| Enzyme Name | Gene (Example) | EC Number | Function |

|---|---|---|---|

| all-trans-Nonaprenyl Diphosphate Synthase | - | 2.5.1.84 | Catalyzes the sequential condensation of seven isopentenyl diphosphate (IPP) molecules with geranyl diphosphate (GPP) to form C45 all-trans-nonaprenyl diphosphate. |

| 1,4-dihydroxy-2-naphthoate Polyprenyltransferase | menA | 2.5.1.74 | A membrane-bound enzyme that catalyzes the attachment of the nonaprenyl diphosphate side chain to the 1,4-dihydroxy-2-naphthoic acid (DHNA) ring, forming demethylmenaquinone-9. |

all-trans-Nonaprenyl Diphosphate Synthase

This enzyme, also known as solanesyl diphosphate synthase, belongs to the family of E-polyprenyl diphosphate synthases. These enzymes catalyze the fundamental chain elongation reaction in the isoprenoid pathway. The reaction proceeds via a stereoselective electrophilic alkylation mechanism. Long-chain synthases, like the nonaprenyl variant, often require accessory polyprenyl carrier proteins to efficiently remove the large, hydrophobic product from the enzyme's active site, thereby enabling catalytic turnover.

MenA: 1,4-dihydroxy-2-naphthoate Polyprenyltransferase

MenA is an integral membrane protein that executes the crucial condensation step. Overexpression of the menA gene has been shown to enhance menaquinone production significantly in metabolically engineered bacteria, indicating that it can be a rate-limiting step in the pathway. Due to its essential role in bacterial respiration and its absence in humans, MenA is considered a promising target for the development of novel antibacterial agents, particularly against pathogens like M. tuberculosis.

Quantitative Data on Menaquinone Production

While specific data for MK-9 production is sparse, extensive research on the metabolic engineering of Bacillus subtilis for MK-7 (containing a C35 heptaprenyl side chain) and Escherichia coli for MK-8 provides valuable insights into the production capabilities and the impact of genetic modifications.

Table 2: Examples of Menaquinone Production Yields in Engineered Bacteria

| Organism | Menaquinone | Genetic Modification / Strategy | Titer (mg/L) | Reference |

|---|---|---|---|---|

| E. coli | MK-8 | Overexpression of menA or menD | ~5-fold increase | |

| B. subtilis | MK-7 | Overexpression of dxs, dxr, idi, menA | 50 | |

| B. subtilis | MK-7 | Medium optimization | 154.6 |

| B. subtilis | MK-7 | Heterologous expression and fusion proteins | 474.0 | |

Table 3: Kinetic Parameters for Menaquinone Biosynthesis Enzymes

| Enzyme | Organism | Substrate(s) | Km | Vmax | Conditions | Reference |

|---|---|---|---|---|---|---|

| MenA | M. tuberculosis | DHNA | 13.9 ± 3.1 µM | 11.5 ± 0.6 pmol/min/mg | Using [³H]-Farnesyl-PP as co-substrate | |

| MenA | M. tuberculosis | Farnesyl-PP | 1.1 ± 0.2 µM | 12.0 ± 0.4 pmol/min/mg | Using DHNA as co-substrate |

Note: Kinetic data is often generated using shorter-chain isoprenoid analogs like farnesyl diphosphate (FPP, C15) due to the commercial unavailability and difficulty of handling longer-chain substrates like nonaprenyl diphosphate.

Experimental Protocols

Accurate quantification of menaquinones and characterization of the enzymes involved are crucial for research and development. Below are detailed methodologies for key experimental procedures.

Menaquinone Extraction and Quantification by HPLC

This protocol outlines a general procedure for extracting menaquinones from bacterial biomass and quantifying them using High-Performance Liquid Chromatography (HPLC).

Protocol Details:

-

Cell Harvesting: Centrifuge the bacterial culture to pellet the cells. Wash the pellet with a suitable buffer or saline solution.

-

Extraction: Extract the menaquinones from the wet or lyophilized cell pellet. A common method uses a 2:1 (v/v) mixture of 2-propanol and n-hexane. Cell lysis can be facilitated by enzymatic treatment (e.g., lysozyme) or physical methods (e.g., sonication).

-

Phase Separation: After vigorous mixing, centrifuge the sample to separate the organic phase (containing lipids and menaquinones) from the aqueous phase and cell debris.

-

Drying and Reconstitution: Carefully collect the organic supernatant and evaporate the solvent to dryness, typically under a stream of nitrogen gas. Reconstitute the dried extract in a small, precise volume of the HPLC mobile phase.

-

HPLC Analysis:

-

Column: A reversed-phase C18 or C8 column is typically used.

-

Mobile Phase: An isocratic mobile phase, such as a mixture of methanol, ethanol, and water, is often employed for efficient separation.

-

Detection: UV detection is performed at a wavelength between 248 nm and 270 nm. Alternatively, fluorescence detection can be used after post-column chemical reduction with zinc, which offers higher sensitivity.

-

Quantification: The concentration of MK-9 is determined by comparing the peak area from the sample to a standard curve generated with known concentrations of an MK-9 standard.

-

In Vitro Enzyme Assay for MenA Activity

This protocol is adapted from methods used to characterize MenA from Mycobacterium tuberculosis and is suitable for measuring the activity of the membrane-bound polyprenyltransferase.

Materials:

-

Membrane protein preparation containing MenA.

-

Assay Buffer: 0.1 M Tris-HCl (pH 8.0), 5 mM MgCl₂, 2.5 mM dithiothreitol (DTT).

-

Detergent: 0.1% CHAPS.

-

Substrates: 1,4-dihydroxy-2-naphthoic acid (DHNA) and a radiolabeled polyprenyl diphosphate (e.g., [1-³H]farnesyl diphosphate, as a proxy for nonaprenyl diphosphate).

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, CHAPS, DHNA, and the membrane protein preparation.

-

Initiate Reaction: Start the reaction by adding the radiolabeled polyprenyl diphosphate substrate. The total reaction volume is typically 100 µL.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Stop Reaction & Extraction: Terminate the reaction by adding a mixture of chloroform and methanol. Vortex to extract the lipid-soluble product (radiolabeled demethylmenaquinone).

-

Quantification: After phase separation, transfer the organic (chloroform) layer to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the incorporated radioactivity using a liquid scintillation counter. The activity is expressed as pmol of product formed per minute per mg of protein.

Applications in Research and Drug Development

The study of this compound's role in MK-9 biosynthesis has significant implications for both industrial biotechnology and pharmaceutical development.

Metabolic Engineering: Understanding the pathway and its rate-limiting steps is crucial for the metabolic engineering of microorganisms to enhance the production of specific menaquinones. Overexpression of key enzymes like nonaprenyl diphosphate synthase and MenA, along with the optimization of precursor supply from the shikimate and MEP pathways, are common strategies to boost yields. This is particularly relevant for producing high-value forms of Vitamin K2 for the nutraceutical market.

Drug Development: The menaquinone biosynthesis pathway is essential for many pathogenic bacteria but absent in humans, making its enzymes attractive targets for novel antibiotics. Inhibitors targeting MenA or other enzymes in the pathway could disrupt bacterial respiration, leading to cell death. The development of small molecule inhibitors against these targets is an active area of research for combating diseases like tuberculosis.

Conclusion

This compound, in its activated diphosphate form, is the indispensable C45 building block for the biosynthesis of menaquinone-9. Its synthesis by nonaprenyl diphosphate synthase and its subsequent attachment to the DHNA ring by the MenA enzyme are central to the production of this specific form of Vitamin K2. A thorough understanding of these enzymes, their kinetics, and the overall metabolic network provides a robust foundation for the rational design of microbial cell factories for enhanced Vitamin K2 production and for the development of novel antimicrobial therapeutics. The protocols and data presented herein serve as a comprehensive resource for professionals engaged in these fields.

References

- 1. Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. All-trans-nonaprenyl-diphosphate synthase (geranyl-diphosphate specific) - Wikipedia [en.wikipedia.org]

- 3. MenA Is a Promising Drug Target for Developing Novel Lead Molecules to Combat Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Advances in Enhanced Menaquinone-7 Production From Bacillus subtilis [frontiersin.org]

Methodological & Application

Application Notes and Protocols for the Dissolution of Nonaprenol in In Vitro Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction